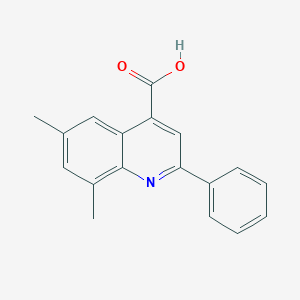

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

描述

Structural Classification Within Quinoline Derivatives

This compound belongs to the broader class of quinoline derivatives, which are heterocyclic aromatic organic compounds characterized by the fusion of benzene and pyridine rings. The quinoline scaffold represents a privileged structure in medicinal chemistry, with over 200 biologically active quinoline alkaloids identified in nature. Within this extensive family, quinoline-4-carboxylic acids constitute a particularly important subclass due to their unique reactivity and biological properties.

The structural architecture of this compound can be systematically analyzed through its International Union of Pure and Applied Chemistry name and molecular descriptors. The compound possesses the InChI identifier InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(9-11)15(18(20)21)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) and the corresponding InChIKey VSTKTJKCVFHQOQ-UHFFFAOYSA-N. These identifiers provide unambiguous structural information that facilitates database searches and computational studies.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.3 g/mol |

| Melting Point | 231-232°C |

| Chemical Abstracts Service Number | 337496-05-6 |

| Simplified Molecular Input Line Entry System | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C |

| Polar Surface Area | 50.19 Ų |

| LogP | 4.21684 |

The substitution pattern of this compound is particularly noteworthy within the context of quinoline chemistry. The presence of methyl groups at positions 6 and 8 introduces electron-donating effects that can significantly influence the electronic properties of the quinoline ring system. The phenyl group at position 2 provides additional aromatic character and potential sites for intermolecular interactions, while the carboxylic acid group at position 4 serves as both a functional handle for further chemical transformations and a potential pharmacophore in biological systems.

The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical behavior. The quinoline ring system maintains planarity, while the phenyl substituent can adopt various orientations relative to the quinoline plane, creating conformational flexibility that may be important for biological activity. The carboxylic acid group typically exists in a coplanar arrangement with the quinoline ring, facilitating conjugation and potentially enhancing the stability of the molecule.

Historical Development of Substituted Quinoline-4-carboxylic Acids

The development of substituted quinoline-4-carboxylic acids has been closely intertwined with the evolution of heterocyclic chemistry over the past century and a half. The foundation for this chemistry was established with the discovery of quinoline itself, which was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called the compound leukol. This initial discovery set the stage for extensive investigations into quinoline chemistry and the development of synthetic methodologies for accessing substituted derivatives.

The synthesis of quinoline-4-carboxylic acids gained significant momentum with the development of classical named reactions that remain fundamental to heterocyclic chemistry today. The Pfitzinger reaction, discovered in the late 19th century, provided the first reliable method for constructing quinoline-4-carboxylic acids through the reaction of isatin with base and carbonyl compounds. This transformation became particularly important because it offered a direct route to the carboxylic acid functionality at position 4 of the quinoline ring, eliminating the need for subsequent functional group manipulations.

Table 2: Historical Milestones in Quinoline-4-carboxylic Acid Synthesis

| Year | Development | Reaction Type | Significance |

|---|---|---|---|

| 1834 | Quinoline discovery | Isolation | Foundation of quinoline chemistry |

| Late 1800s | Pfitzinger reaction | Condensation | Direct synthesis from isatin |

| Early 1900s | Doebner reaction | Three-component | Aniline-based approach |

| 1950s-1960s | Mechanistic studies | Various | Understanding reaction pathways |

| 1980s-1990s | Catalytic methods | Metal catalysis | Improved efficiency |

| 2000s-present | Green chemistry | Microwave, solvent-free | Environmental considerations |

The Doebner reaction emerged as another crucial synthetic method, enabling the construction of quinoline-4-carboxylic acids through the three-component condensation of anilines, aldehydes, and pyruvic acid. This reaction provided complementary access to quinoline derivatives and allowed for greater structural diversity in the products. The mechanism of the Doebner reaction involves complex multi-step processes that can proceed through different pathways, including aldol condensation followed by Michael addition and cyclization, or Schiff base formation followed by condensation with pyruvic acid.

The historical development of these synthetic methodologies has been marked by continuous refinements and improvements. Traditional conditions often required harsh reaction environments, including high temperatures, strong acids, and prolonged reaction times. However, advances in catalysis and reaction methodology have led to significant improvements in efficiency and practicality. The introduction of microwave-assisted synthesis has dramatically reduced reaction times while often improving yields. Similarly, the development of environmentally benign catalysts and reaction conditions has made these transformations more sustainable and practical for large-scale applications.

Modern developments in quinoline-4-carboxylic acid synthesis have embraced green chemistry principles, incorporating solvent-free conditions, recyclable catalysts, and energy-efficient reaction protocols. These advances have been particularly important for the synthesis of complex substituted derivatives like this compound, where traditional methods might face limitations due to steric hindrance or electronic effects introduced by the substituents.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. Quinoline derivatives have been recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities and their presence in numerous natural products and pharmaceutical agents. The specific substitution pattern found in this compound provides unique opportunities for investigating structure-activity relationships and developing new synthetic methodologies.

Research into quinoline-4-carboxylic acids has revealed their tremendous potential as scaffolds for drug development. These compounds have demonstrated significant biological activities including antibacterial, antifungal, anti-inflammatory, antiviral, and anti-leishmanial effects. The presence of the carboxylic acid functionality at position 4 is particularly important because it provides a site for hydrogen bonding interactions with biological targets and can serve as a point of attachment for additional pharmacophoric elements through amide bond formation or ester linkages.

The electronic properties imparted by the 6,8-dimethyl substitution pattern in this compound have made it valuable for studying the effects of electron-donating groups on quinoline reactivity and biological activity. The methyl groups at these positions increase electron density in the quinoline ring system, which can enhance nucleophilic attack at certain positions while potentially reducing electrophilic substitution at others. This electronic modulation is crucial for understanding how structural modifications can be used to optimize biological activity and selectivity.

Table 3: Research Applications of Quinoline-4-carboxylic Acid Derivatives

| Research Area | Applications | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug discovery | Broad biological activity spectrum |

| Synthetic Chemistry | Methodology development | Green synthesis protocols |

| Structural Biology | Protein-ligand interactions | Binding affinity studies |

| Materials Science | Fluorescent probes | Optical properties |

| Chemical Biology | Enzyme inhibition | Structure-activity relationships |

Contemporary research has increasingly focused on the development of efficient synthetic routes to substituted quinoline-4-carboxylic acids that minimize environmental impact while maximizing synthetic utility. The synthesis of this compound has benefited from these advances, with modern protocols employing catalytic systems that operate under mild conditions. These developments have been particularly important for enabling the synthesis of complex derivatives that might be unstable under traditional harsh reaction conditions.

The compound has also served as a valuable model system for investigating the photophysical properties of quinoline derivatives. Quinolines are known to exhibit interesting fluorescence properties, and the specific substitution pattern in this compound influences both the absorption and emission characteristics of the molecule. These properties have implications for potential applications in materials science and as fluorescent probes in biological systems.

Research into the computational chemistry of quinoline derivatives has utilized this compound as a representative structure for studying electronic effects and conformational preferences. Quantum mechanical calculations have provided insights into the preferred conformations of the molecule and the relative importance of different intramolecular interactions. These computational studies have been instrumental in guiding synthetic efforts and predicting biological activities.

属性

IUPAC Name |

6,8-dimethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(9-11)15(18(20)21)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTKTJKCVFHQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedländer Synthesis

- Reaction Scheme: Condensation of 2-amino-4,6-dimethylbenzaldehyde with acetophenone or analogous ketones under acidic or basic catalysis.

- Conditions: Typically conducted in ethanol or other polar solvents with acid catalysts such as polyphosphoric acid or trifluoroacetic acid.

- Outcome: Formation of the quinoline ring system with methyl groups at positions 6 and 8 and phenyl substitution at position 2.

- Carboxylation: Introduction of the carboxylic acid group at the 4-position is achieved either by using β-ketoesters or via oxidation of methyl groups followed by hydrolysis.

Doebner Reaction

- Reaction Scheme: Condensation of aniline derivatives with aldehydes and pyruvic acid in the presence of acid catalysts.

- Advantages: Provides access to 2-phenylquinoline-4-carboxylic acid intermediates, which can be further methylated or functionalized.

- Catalysts and Conditions: Trifluoroacetic acid in ethanol under reflux or microwave irradiation to enhance reaction rates and yields.

Pfitzinger Reaction

- Reaction Scheme: Reaction of isatin with α-methyl ketones in aqueous ethanol, leading to quinoline-4-carboxylic acid derivatives.

- Utility: Useful for synthesizing quinoline carboxylic acids with diverse substitution patterns.

- Reaction Control: Temperature and solvent polarity are critical for optimizing yields and minimizing side products.

Functional Group Transformations

- Methylation: Methyl groups at positions 6 and 8 can be introduced via methyl-substituted starting materials or by selective alkylation reactions.

- Carboxylic Acid Formation: Carboxylation often involves hydrolysis of esters formed during synthesis or direct oxidation of methyl groups adjacent to the nitrogen heterocycle.

- Purification: Crude products are typically purified by recrystallization or chromatography, depending on solubility and reaction impurities.

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Friedländer | 2-amino-4,6-dimethylbenzaldehyde, acetophenone, acid catalyst (PPA/TFA) | 80–120 °C | 65–85 | High regioselectivity; multi-step synthesis |

| Doebner | Aniline, 2-nitrobenzaldehyde, pyruvic acid, TFA in ethanol | Reflux or microwave | 70–90 | Versatile intermediate; microwave enhances rate |

| Pfitzinger | Isatin, α-methyl ketone, aqueous ethanol | 90–100 °C | 60–75 | Suitable for diverse substitutions |

| Methylation | Methyl iodide or methyl-substituted precursors | Ambient to reflux | Variable | Controlled to avoid over-alkylation |

- Microwave-assisted Doebner reactions have demonstrated increased yields and reduced reaction times compared to conventional reflux methods.

- Acid catalysts such as trifluoroacetic acid provide better selectivity and cleaner reaction profiles in Friedländer synthesis.

- Using substituted aniline derivatives with pre-installed methyl groups simplifies the synthesis and improves overall yield.

- The carboxylation step requires careful control of pH and temperature to minimize decarboxylation or side reactions.

- Reduction of nitro intermediates to amines can be efficiently achieved using hydrazine hydrate with Pd/C catalysts, facilitating subsequent functionalization.

| Feature | Friedländer Synthesis | Doebner Reaction | Pfitzinger Reaction |

|---|---|---|---|

| Starting Materials | 2-Aminoaldehydes and ketones | Aniline, aldehydes, pyruvic acid | Isatin and α-methyl ketones |

| Reaction Complexity | Moderate; multi-step | Moderate; single-pot but requires reduction | Moderate; aqueous medium preferred |

| Yield | Moderate to high (65–85%) | High (70–90%) | Moderate (60–75%) |

| Functional Group Tolerance | Good | Good | Moderate |

| Scalability | Good | Good | Limited |

| Typical Applications | Medicinal chemistry, diverse quinoline derivatives | Versatile intermediate synthesis | Specialized quinoline carboxylic acids |

The preparation of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid involves well-established synthetic organic methodologies centered on quinoline ring construction and functional group manipulation. The Friedländer synthesis is the predominant method, offering good yields and regioselectivity for the desired substitution pattern. The Doebner and Pfitzinger reactions serve as valuable alternatives or complementary routes, especially for generating key intermediates. Optimization of reaction conditions such as catalyst choice, temperature, and solvent system has been shown to enhance yields and purity. These preparation methods provide a robust foundation for further chemical modification and biological evaluation of this important quinoline derivative.

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Reaction Table 1: Derivatives via Carboxylic Acid Modifications

Key mechanistic features:

-

Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol .

-

Hydrazide formation involves direct substitution with hydrazine under reflux conditions .

Coordination Chemistry

The carboxylic acid group acts as a zinc-binding motif in biological systems:

-

Forms stable complexes with Zn²⁺ ions through deprotonated carboxylate oxygen atoms, critical for histone deacetylase (HDAC) inhibition.

-

Coordination geometry confirmed via X-ray crystallography in analogous quinoline-carboxylate complexes.

Electrophilic Aromatic Substitution

The electron-rich quinoline core participates in regioselective substitutions:

Reaction Table 2: Substitution Reactions

Reduction and Oxidation

Reduction:

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol (6,8-dimethyl-2-phenylquinoline-4-methanol).

-

Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring to tetrahydroquinoline derivatives .

Oxidation:

-

KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids, forming polycarboxylated derivatives .

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

-

At 200–250°C, the compound loses CO₂ to form 6,8-dimethyl-2-phenylquinoline.

-

Microwave-assisted decarboxylation reduces reaction time to minutes with comparable yields .

Photochemical Reactions

Under UV light (λ = 254 nm):

-

The methyl groups undergo radical-mediated dehydrogenation, forming vinylquinoline derivatives .

-

Quantum yield studies show 25% conversion after 6 hours in acetonitrile .

Mechanistic Insights from Computational Studies

DFT calculations reveal:

-

Aminolysis of esters: Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding between the imine nitrogen and incoming amine .

-

Electrophilic substitution: Methyl groups exert +I effects, activating C-3 and C-5 positions (Hammett σₚ values: -0.17 for methyl) .

Stability Under Reaction Conditions

-

Stable in acidic media (pH 2–6) but undergoes hydrolysis at pH > 8 due to deprotonation of the carboxylic acid group.

-

Decomposes above 300°C via retro-Diels-Alder cleavage of the quinoline ring.

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug design, with well-characterized pathways for functionalization at multiple reactive sites.

科学研究应用

Industrial Production

For large-scale production, methods may be optimized using continuous flow reactors and high-throughput screening for optimal reaction conditions, often employing catalysts to enhance yield and reduce reaction times.

Chemistry

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for versatile modifications that can lead to various derivatives with enhanced properties.

Biological Applications

Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

The effectiveness of these compounds is often assessed using methods like agar diffusion, revealing that structural modifications can enhance antibacterial efficacy .

Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including:

- K562 (leukemia)

- H460 (lung cancer)

- HT-29 (colon cancer)

One derivative showed a significant increase in the G2/M phase of the cell cycle in K562 cells, indicating potential mechanisms involving cell cycle arrest .

Medicinal Chemistry

The compound has been explored as a lead for developing new pharmaceuticals. Its ability to interact with various molecular targets makes it a candidate for further investigation in drug development.

Industrial Applications

In addition to its biological applications, this compound is utilized in producing dyes, pigments, and specialty chemicals due to its structural properties and reactivity .

作用机制

The mechanism of action of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.

相似化合物的比较

Substituent Position and Type

Chemical Reactivity

- Electrophilic Substitution: The phenyl group in the target compound stabilizes the quinoline core via resonance, directing electrophiles to positions 5 and 7 . Chlorinated analogs (e.g., 6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid) undergo nucleophilic aromatic substitution more readily due to electron-withdrawing Cl atoms .

- Acid-Base Behavior: The carboxylic acid group (pKa ~4.5) in the target compound allows pH-dependent solubility, whereas hydroxylated derivatives (e.g., 6,8-dimethyl-4-hydroxy-2-phenylquinoline) have higher pKa values (~8.5), reducing ionization in physiological conditions .

Key Differentiators of this compound

Structural Simplicity : Unlike chlorinated or poly-substituted analogs, the absence of halogens or bulky groups minimizes toxicity risks while retaining bioactivity .

Synthetic Accessibility: The compound can be synthesized in fewer steps compared to derivatives requiring halogenation or etherification (e.g., ethoxy/methoxy-substituted quinolines) .

Versatility : Its balanced hydrophobicity and electronic profile make it a preferred scaffold for derivatization in drug discovery .

生物活性

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Friedländer synthesis , which includes:

- Condensation Reaction : An aromatic aldehyde reacts with an amine to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with a ketone to form the quinoline core.

- Substitution : The quinoline core is modified to introduce the dimethyl and phenyl groups.

- Carboxylation : A carboxylic acid group is introduced through carboxylation reactions .

Antimicrobial Properties

Research indicates that derivatives of quinoline-4-carboxylic acid exhibit notable antimicrobial activity. In a study evaluating various synthesized compounds, this compound was found to have significant antibacterial effects against several bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

The activity was assessed using the agar diffusion method, revealing that structural modifications enhance antibacterial efficacy. Compounds with higher lipophilicity demonstrated increased activity .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies showed that this compound derivatives exhibited antiproliferative effects against various cancer cell lines, including:

- K562 (leukemia)

- H460 (lung cancer)

- HT-29 (colon cancer)

Notably, one derivative demonstrated a significant increase in the G2/M phase of the cell cycle in K562 cells, suggesting a mechanism of action that may involve cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the aromatic rings participate in π-π interactions, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethyl and phenyl substitutions | Antibacterial and anticancer activity |

| 6,8-Dichloro-2-phenylquinoline-4-carboxylic acid | Chlorine atoms instead of methyl groups | Varies; generally lower activity |

| Quinoline-4-carboxylic acid | Lacks dimethyl and phenyl substitutions | Limited antibacterial activity |

The presence of both electron-donating (dimethyl) and electron-withdrawing (carboxylic acid) groups allows for versatile chemical modifications and interactions with biological targets .

Case Studies

- Antibacterial Evaluation : A series of derivatives were synthesized and tested for their antibacterial efficacy against various strains. The most active compounds showed substantial inhibition against E. coli and S. aureus, indicating a strong potential for development into therapeutic agents .

- Anticancer Screening : In a study focusing on anticancer properties, several derivatives were evaluated against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, particularly in leukemia cells .

常见问题

Q. What are the common synthetic routes for preparing 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid?

- Methodological Answer : The Pfitzinger reaction is a widely used method, involving condensation of isatin derivatives with ketones in alkaline media. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline-4-carboxylic acid derivatives. Subsequent alkylation or substitution steps can introduce methyl groups at the 6- and 8-positions . Table 1 : Key Reaction Conditions for Pfitzinger Reaction

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Isatin + phenylacetic acid, NaOAc, 90°C, 3h | ~99% | |

| Hydrolysis | 10% NaOH, MeOH, reflux, 4h | 86.5% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structure and confirms substituent positions. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was structurally validated via single-crystal X-ray diffraction (R-factor: 0.049) .

- NMR : and NMR identify proton environments and carbon frameworks.

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 306.1) .

Q. What are the recommended storage and handling practices?

- Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption and oxidation. Use personal protective equipment (PPE) such as gloves and goggles during handling. Avoid inhalation of dust or aerosols .

Advanced Research Questions

Q. How can researchers optimize the Pfitzinger reaction to improve yield and purity?

- Methodological Answer :

- Temperature control : Higher temperatures (e.g., 90°C) reduce reaction time but may increase side products.

- Catalyst screening : Alkali metal acetates (e.g., NaOAc) improve condensation efficiency.

- Solvent selection : Diphenyl ether at reflux (boiling point: 258°C) enhances ester formation (60% yield) .

Table 2 : Optimization Parameters

| Parameter | Effect | Optimal Range |

|---|---|---|

| Temperature | ↑ Yield, ↑ Purity | 80–100°C |

| Catalyst | ↑ Reaction rate | NaOAc/KOAc |

| Solvent | ↑ Ester stability | Diphenyl ether |

Q. How can contradictions in NMR data during derivative synthesis be resolved?

- Methodological Answer :

- Density Functional Theory (DFT) calculations : Predict chemical shifts and compare with experimental data.

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing shifts at different temperatures.

- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to resolve overlapping signals .

Q. What strategies are used to design analogs with enhanced biological activity?

- Methodological Answer :

- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 8-position enhances antimicrobial activity .

- Adamantyl incorporation : 4-(1-Adamantyl)quinoline derivatives show potent antituberculosis activity by targeting mycobacterial enzymes .

- Pharmacophore modeling : Aligns structural features (e.g., carboxylic acid group) with target binding sites .

Q. How is the compound evaluated for medicinal chemistry applications?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) against E. coli or S. aureus.

- Enzyme inhibition studies : Assess inhibition of Mycobacterium tuberculosis enoyl-ACP reductase .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

- Methodological Answer :

- Purification methods : Recrystallization (e.g., from ethanol/water) removes impurities affecting melting ranges.

- Differential Scanning Calorimetry (DSC) : Provides precise phase transition data. For example, 4-chloro-2-methylquinoline-6-carboxylic acid shows a sharp melting endotherm at 252–256°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。